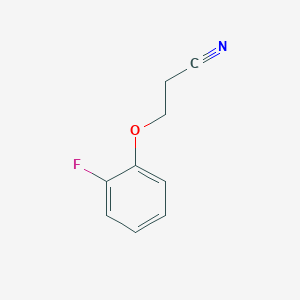

3-(2-Fluorophenoxy)propanenitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-fluorophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHSOIPTJHZTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366680 | |

| Record name | 3-(2-fluorophenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111140-91-1 | |

| Record name | 3-(2-fluorophenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Fluorophenoxy Propanenitrile

Strategic Approaches for the Synthesis of 3-(2-Fluorophenoxy)propanenitrile

The construction of the this compound molecule can be achieved through established methods for forming substituted propanenitriles, with specific pathways tailored to incorporate the 2-fluorophenoxy moiety.

Several robust methods are available for the synthesis of the propanenitrile backbone. A primary and widely used method is the cyanoethylation reaction. organicreactions.orgwikipedia.org This reaction involves the addition of a compound containing a reactive hydrogen atom to acrylonitrile (B1666552) (CH₂=CHCN). organicreactions.org For the synthesis of phenoxy-substituted propanenitriles, this involves the Michael-type addition of a phenol (B47542) to acrylonitrile, typically facilitated by a base. organicreactions.orgwikipedia.org

Alternative strategies for forming the C-N bond in nitriles include the nucleophilic substitution of alkyl halides with cyanide salts. chemistrysteps.com In this context, a 3-halopropanenitrile could be reacted with a suitable nucleophile. Furthermore, the dehydration of primary amides using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) represents another classical route to nitriles. chemistrysteps.com

The following table summarizes these general synthetic approaches.

Table 1: General Synthetic Routes to Substituted Propanenitriles

| Synthetic Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Cyanoethylation | Nucleophile (e.g., Alcohol, Amine) + Acrylonitrile | Michael-type addition; Often base-catalyzed. | organicreactions.org, wikipedia.org |

| Nucleophilic Substitution | Alkyl Halide + Cyanide Salt | Standard SN2 reaction mechanism. | chemistrysteps.com |

| Amide Dehydration | Primary Amide + Dehydrating Agent (e.g., SOCl₂) | Removal of water to form the nitrile triple bond. | chemistrysteps.com |

| Ammoxidation | Alcohol/Aldehyde + Ammonia + Oxygen | Catalytic conversion to a nitrile. | wikipedia.org |

The most direct and common pathway for synthesizing this compound is the cyanoethylation of 2-fluorophenol (B130384). In this reaction, the acidic proton of the hydroxyl group on 2-fluorophenol is removed by a base, forming the 2-fluorophenoxide ion. This potent nucleophile then attacks the electron-deficient β-carbon of acrylonitrile, leading to the formation of the desired product after workup.

An alternative, though potentially less direct, method involves the Williamson ether synthesis. This would entail reacting 2-fluorophenol with a 3-halopropanenitrile, such as 3-chloropropionitrile, in the presence of a base. wikipedia.org The base deprotonates the phenol to form the phenoxide, which then acts as a nucleophile to displace the halide from the propanenitrile substrate.

The success of the cyanoethylation of 2-fluorophenol hinges on the appropriate choice of catalyst and reaction conditions. organicreactions.org Alkaline catalysts are generally required for the cyanoethylation of phenols. organicreactions.org These can include alkali metal hydroxides (e.g., NaOH, KOH), alkoxides, or strongly basic quaternary ammonium (B1175870) hydroxides. organicreactions.org

The reaction is often exothermic, necessitating careful temperature control to prevent the polymerization of acrylonitrile, a common and significant side reaction. organicreactions.org Therefore, cooling is frequently employed. The use of an inert solvent can help to moderate the reaction rate and improve selectivity. organicreactions.org In some specialized cases of phenol cyanation, Lewis acids such as boron trihalides have been used in conjunction with different cyanating agents to achieve ortho-cyanation, although this is a different pathway than the direct cyanoethylation leading to the propionitrile (B127096) structure. google.com

To maximize the yield and purity of this compound, several factors must be carefully managed. The primary competing reaction is the base-catalyzed polymerization of acrylonitrile. organicreactions.org Optimization strategies focus on minimizing this side reaction.

Key optimization parameters include:

Temperature Control: Maintaining a low to moderate reaction temperature is crucial to disfavor the polymerization of acrylonitrile. organicreactions.org

Catalyst Selection: The choice and concentration of the base catalyst can influence the reaction rate and the prevalence of side reactions.

Stoichiometry: Careful control over the molar ratio of 2-fluorophenol to acrylonitrile can ensure complete consumption of the phenol while minimizing excess acrylonitrile that could polymerize.

Purification: After the reaction is complete, purification is essential to remove unreacted starting materials, catalyst residues, and any polymeric byproducts. Techniques such as flash column chromatography are effective for isolating the final product in high purity. chemicalbook.com

Specific Synthetic Pathways for this compound

Derivatization and Functionalization of this compound

The nitrile group in this compound is a versatile functional handle, allowing for a variety of chemical transformations to produce new derivatives.

The carbon-nitrogen triple bond of the nitrile group is polarized, with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org This reactivity allows for several important transformations.

Reduction to Amines: The nitrile group can be completely reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation, which converts the nitrile into a 3-(2-fluorophenoxy)propan-1-amine. libretexts.org The reaction proceeds through an intermediate imine salt which is further reduced. chemistrysteps.com

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic aqueous conditions to yield carboxylic acids. chemistrysteps.com The reaction proceeds via an amide intermediate, 3-(2-fluorophenoxy)propanamide. libretexts.org In acidic hydrolysis, the nitrile nitrogen is first protonated, activating the carbon for attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com Continued heating under the reaction conditions hydrolyzes the intermediate amide to the final product, 3-(2-fluorophenoxy)propanoic acid.

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) can add to the nitrile group. chemistrysteps.com This reaction provides a route to synthesize ketones. For instance, reacting this compound with a Grignard reagent like phenylmagnesium bromide (PhMgBr), followed by an aqueous workup, would yield 1-phenyl-3-(2-fluorophenoxy)propan-1-one. doubtnut.com The reaction forms a stable intermediate imine salt which is hydrolyzed to the ketone during workup. chemistrysteps.com

The following table summarizes these key transformations.

Table 2: Functionalization Reactions of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Specific Product Example | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, followed by H₂O | Primary Amine | 3-(2-Fluorophenoxy)propan-1-amine | chemistrysteps.com, libretexts.org |

| Hydrolysis | H₃O⁺ / heat or OH⁻ / heat, then H₃O⁺ | Carboxylic Acid | 3-(2-Fluorophenoxy)propanoic acid | chemistrysteps.com, libretexts.org |

| Grignard Addition | R-MgX, followed by H₃O⁺ | Ketone | 1-Aryl/Alkyl-3-(2-fluorophenoxy)propan-1-one | chemistrysteps.com, doubtnut.com |

Transformations on the Fluorophenoxy Moiety

The fluorophenoxy moiety of this compound presents a key site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the fluorine atom, which acts as a leaving group on the aromatic ring.

Generally, aromatic rings are electron-rich and resistant to nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring, making it more electrophilic and susceptible to substitution. The SNAr mechanism is distinct from an SN2 reaction, as it occurs at a trigonal sp² hybridized carbon and typically proceeds through a two-step addition-elimination pathway. The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring.

The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is typically the rate-determining step. While specific studies on this compound are not prevalent, the principles of SNAr suggest that the fluorine atom can be displaced by various nucleophiles (e.g., alkoxides, amines) under appropriate conditions, especially if the aromatic ring is further activated.

Recent strategies have also explored leveraging transient radicals as powerful electron-withdrawing groups to facilitate nucleophilic substitution on otherwise inert aryl halides. This homolysis-enabled electronic activation could provide a pathway for transformations on the fluorophenoxy ring under milder conditions than traditionally required.

Exploration of Stereoselective Syntheses of Analogues

The development of stereoselective methods to produce chiral analogues of propanenitriles is a significant area of research, particularly for the synthesis of complex bioactive molecules. Chiral nitriles are valuable intermediates, serving as precursors to a wide range of pharmaceuticals.

A notable example is the highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic. This multi-step synthesis highlights two critical stereoselective transformations:

Catalytic Asymmetric Hydrogenation : A β-hydroxy amide intermediate is formed with high stereoselectivity using a chiral DM-SEGPHOS-Ru(II) complex as the catalyst. This reaction proceeds with excellent diastereoselectivity and enantioselectivity after recrystallization.

SN2 Substitution : A subsequent reaction with methylamine (B109427) proceeds with a complete inversion of configuration at the stereocenter, demonstrating a classic SN2 mechanism.

These transformations showcase how modern catalytic asymmetric methods can be employed to control the stereochemistry of complex nitrile-containing molecules. The choice of catalyst and reaction conditions is paramount to achieving the desired stereochemical outcome.

| Transformation | Catalyst/Reagent | Key Feature | Yield | Stereochemical Outcome |

|---|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | Creation of β-hydroxy amide | 73% | de 98%, ee >99% (after recrystallization) |

| SN2 Substitution | Methylamine | Inversion of configuration | 80% | High stereospecificity |

Investigation of Reaction Mechanisms in the Synthesis and Derivatization

Understanding the mechanisms behind the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Biological Activity and Biomedical Research Applications of 3 2 Fluorophenoxy Propanenitrile

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

It is important to note that the absence of public information does not necessarily mean that research has not been conducted, but rather that it has not been published in accessible sources.

Structure-Activity Relationship Analysis of 3-(2-Fluorophenoxy)propanenitrile and Its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR analysis helps to identify the key structural features that are crucial for their biological effects. While specific SAR studies on this compound itself are not extensively detailed in the provided results, the principles can be inferred from analyses of structurally related compounds.

The analysis of aryloxypropanolamine derivatives, for example, reveals that the presence of lipophilic groups in certain regions of the molecule is favorable for activity. mdpi.com Similarly, for thieno-pyrimidine derivatives, hydrophobic interactions and the presence of specific functional groups like urea (B33335) are necessary to enhance biological activity. mdpi.com The anticancer activity of flavanone/chromanone derivatives is also influenced by their three-ring structure and the substituents attached. mdpi.com

In the context of 4-(2-fluorophenoxy)quinoline derivatives, which share the fluorophenoxy moiety, preliminary SAR indicated that an α-acyloxycarboxamide or α-acylaminoamide as a 5-atom linker contributed to their antitumor potency. nih.gov This suggests that the nature and length of the linker chain attached to the phenoxy group are critical for activity. The nitrile group in this compound is a key functional group that can undergo various chemical transformations to create derivatives with potentially enhanced biological activity. The fluorinated phenyl ring may also enhance binding affinity to specific enzymes or receptors.

These studies collectively suggest that modifications to the propanenitrile side chain, the substitution pattern on the phenyl ring, and the introduction of different linkers and functional groups are all critical areas for SAR exploration to develop more potent and selective derivatives of this compound.

Design and Synthesis of Novel Fluorophenoxypropanenitrile Analogs with Enhanced Biological Activity

The design and synthesis of novel analogs of this compound are driven by the goal of improving its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The synthesis of such analogs often involves multi-step chemical reactions.

For instance, the synthesis of novel benzophenone (B1666685) analogues involves an efficient process to create compounds with potential antioxidant and protective effects against chemotherapy-induced toxicity. nih.gov Similarly, the synthesis of morpholinopyrimidine derivatives has been outlined to develop compounds with anti-inflammatory activity. rsc.org

A common strategy in drug design is the creation of hybrid molecules that combine the structural features of different pharmacophores. This approach was used to synthesize novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. nih.gov The synthesis of 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile (B1666552) and propanenitrile derivatives has also been achieved, yielding compounds with potential antimicrobial activity. researchgate.net

In the context of anticancer agents, two new series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were designed and synthesized as c-Met kinase inhibitors. nih.gov Another study focused on designing and synthesizing 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for non-small cell lung cancer. researchgate.net These examples highlight the various synthetic strategies employed to create novel analogs with enhanced biological activity, often guided by SAR data and computational modeling.

Fluorine Atom's Contribution to Stability and Efficacy

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties of a molecule. nih.govtandfonline.com The fluorine atom's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, contribute significantly to the stability and efficacy of pharmaceuticals. tandfonline.comnumberanalytics.com

Enhanced Metabolic Stability: The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack by enzymes. tandfonline.comnih.gov This increased metabolic stability can lead to a longer half-life of the drug in the body, which can improve patient compliance by reducing the frequency of dosing. researchgate.net

Improved Bioavailability and Potency: Fluorine's high electronegativity can alter the electronic properties of a molecule, which can impact its pKa, dipole moment, and chemical reactivity. tandfonline.com The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes and enhance its bioavailability. nih.govalfa-chemistry.com This can also lead to stronger binding interactions with target proteins, resulting in increased potency. nih.govresearchgate.net

Modulation of Physicochemical Properties: The substitution of hydrogen with fluorine can influence the conformation of a molecule, which can affect its binding to a biological target. tandfonline.com The electronic effects of fluorine can also be used to fine-tune the physicochemical properties of a drug, such as its solubility and lipophilicity, to optimize its pharmacokinetic profile. nih.govalfa-chemistry.com

The presence of the fluorine atom in this compound is therefore expected to confer several advantages, including enhanced metabolic stability and improved bioavailability, making it an attractive scaffold for drug discovery.

Potential Therapeutic Applications and Preclinical Investigation

Research into Therapeutic Agent Potential for Various Diseases

While this compound is primarily a building block for more complex molecules, its derivatives are being investigated for a range of therapeutic applications. The structural features of this compound, particularly the fluorinated phenyl ring and the reactive nitrile group, make it a versatile starting point for the synthesis of novel therapeutic agents.

Research into structurally related compounds suggests potential applications in several disease areas. For example, derivatives of a similar compound, 3-(4-Fluorophenyl)propanenitrile, are being explored for their anti-inflammatory and anticancer properties. The synthesis of novel morpholinopyrimidine derivatives has also been pursued to develop new anti-inflammatory agents. rsc.org Furthermore, some Schiff base compounds, which can be synthesized from related structures, have shown remarkable properties as potential anticancer agents. nih.gov The functionalization of a flavone (B191248) nucleus with an aminophenoxy moiety has led to the identification of compounds with selective anticancer activity. mdpi.com

Neurodegenerative Disease Research

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. mdpi.com Research is ongoing to find new therapeutic agents that can halt or slow the progression of these devastating conditions. While there is no direct evidence of this compound being studied for neurodegenerative diseases, related compounds and structural motifs have shown promise in this area.

Natural products and their derivatives, particularly flavonoids and other polyphenols, are being investigated as multi-target agents for neurodegenerative diseases due to their ability to combat oxidative stress, neuroinflammation, and neuroapoptosis. nih.gov For instance, certain phytochemicals and their derivatives have been shown to induce neuronal cell differentiation and upregulate neurotrophic factors. nih.gov

Structure-activity relationship studies of pyran and its derivatives, which share some structural similarities with the phenoxy component of the target molecule, may offer insights into designing more potent molecules for Alzheimer's disease. nih.gov The development of dual inhibitors of enzymes implicated in neurodegeneration, such as neutral sphingomyelinase-2 and AChE, has also shown promise in preclinical models. mdpi.com

Computational Chemistry and Molecular Modeling of 3 2 Fluorophenoxy Propanenitrile

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies

As of the latest literature surveys, no specific Density Functional Theory (DFT) studies focused exclusively on 3-(2-Fluorophenoxy)propanenitrile have been published. DFT is a computational method used to investigate the electronic structure of many-body systems. While DFT has been extensively applied to a wide range of organic molecules, including fluorinated compounds and nitriles, to predict geometries, vibrational frequencies, and electronic properties, dedicated research on this particular molecule is not yet available in public databases.

Molecular Dynamics Simulations

There are currently no published studies that have employed molecular dynamics (MD) simulations to investigate the conformational dynamics and intermolecular interactions of this compound. MD simulations are a powerful tool for understanding the time-dependent behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Interactions with Biological Targets (e.g., enzymes, receptors)

There is no available research in the scientific literature detailing molecular docking studies to predict the interactions of this compound with specific biological targets like enzymes or receptors. Such studies are crucial for identifying potential pharmacological activities of a compound.

Binding Affinity and Specificity Predictions

In the absence of molecular docking studies, there are no corresponding predictions for the binding affinity and specificity of this compound towards any biological targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

ADMET profiling is a critical step in drug discovery and development, used to assess the pharmacokinetic and safety properties of a compound. Currently, there are no published in silico or experimental ADMET profiles specifically for this compound. While general prediction tools for ADMET properties exist, a detailed and specific analysis for this compound has not been reported in the literature.

Computational Prediction of Pharmacokinetics

The prediction of pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), through computational models is a cornerstone of modern drug discovery and development. For this compound, in silico tools can provide valuable insights into its likely behavior within a biological system, guiding further experimental studies. These predictions are based on the molecule's structural features and physicochemical properties, which are compared against vast databases of known compounds.

Computational models can estimate a range of pharmacokinetic parameters. For instance, gastrointestinal (GI) absorption is predicted based on factors like lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. A compound's ability to cross the blood-brain barrier (BBB) is another critical parameter, often predicted using similar molecular descriptors. Plasma protein binding, which affects the free concentration of a compound available to exert its biological effects, is also commonly estimated. Furthermore, in silico models can predict the primary routes of metabolism and excretion, offering a holistic view of the compound's potential disposition. A study on 1,2,3 triazole-related compounds highlighted the use of computational tools to predict ADME profiles, including parameters like skin permeability, water solubility, BBB permeation, and cytochrome P450 inhibition. pensoft.net

Below is a table of computationally predicted pharmacokinetic properties for this compound, derived from established predictive models.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Pharmacokinetic Parameter | Predicted Value | General Interpretation |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed after oral administration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited access to the central nervous system. |

| Plasma Protein Binding | High | A significant portion of the compound is expected to be bound to plasma proteins, potentially affecting its free concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes (e.g., CYP2D6, CYP3A4) | May interact with co-administered drugs metabolized by these enzymes. |

| Excretion | ||

| Primary Route of Elimination | Renal and Hepatic | Expected to be cleared from the body through both kidney and liver functions. |

Metabolism of Fluorinated Nitriles

The introduction of fluorine into organic molecules can significantly alter their metabolic profiles, often enhancing metabolic stability. nih.govnih.gov However, fluorinated compounds are not metabolically inert. nih.gov The metabolism of fluorinated nitriles like this compound is expected to proceed through several potential pathways, influenced by the presence of both the fluorine atom and the nitrile group.

The C-F bond is exceptionally strong, which can make the fluorinated portion of the molecule more resistant to metabolic cleavage. acs.org Despite this, metabolic defluorination can occur, leading to the release of fluoride (B91410) ions, which necessitates monitoring due to potential toxicity. nih.gov The metabolic fate of fluorinated compounds is a key area of study, with research focusing on how the presence of fluorine influences metabolic pathways. acs.org

The nitrile group can undergo enzymatic hydrolysis to the corresponding carboxylic acid. This is a common metabolic pathway for nitriles. Additionally, the ether linkage in this compound could be a site for O-dealkylation. The aromatic ring is also susceptible to hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. The position of the fluorine atom on the phenyl ring can direct the position of this hydroxylation.

A significant concern with the metabolism of some fluorinated compounds is the potential formation of toxic metabolites, such as fluoroacetic acid. nih.govacs.org This can occur through various metabolic routes, particularly from fluoroethers and fluoroamines. nih.gov The biotransformation of organofluorine compounds by microorganisms is also an area of active research, as it can lead to the generation of toxic compounds. nih.gov

Table 2: Potential Metabolic Pathways and Metabolites of this compound

| Metabolic Pathway | Description | Potential Metabolite(s) |

|---|---|---|

| Nitrile Hydrolysis | Enzymatic conversion of the nitrile group to a carboxylic acid. | 3-(2-Fluorophenoxy)propanoic acid |

| O-Dealkylation | Cleavage of the ether bond. | 2-Fluorophenol (B130384) and 3-hydroxypropanenitrile |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the fluorophenyl ring. | Hydroxylated derivatives of this compound |

| Defluorination | Removal of the fluorine atom. | Can lead to the formation of various phenolic metabolites and fluoride ions. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Fluoroacetic acid |

| 3-(2-Fluorophenoxy)propanoic acid |

| 2-Fluorophenol |

Analytical and Spectroscopic Characterization of 3 2 Fluorophenoxy Propanenitrile

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to elucidating the molecular structure of 3-(2-Fluorophenoxy)propanenitrile, confirming the presence of key functional groups and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the fluorophenyl group typically appear in the range of δ 6.8-7.2 ppm. The presence of the fluorine atom and the ether linkage influences their precise chemical shifts and coupling patterns. The two methylene (B1212753) groups of the propanenitrile chain appear as two triplets. The methylene group adjacent to the oxygen atom (O-CH₂) is expected to resonate downfield, around δ 4.2-4.4 ppm, due to the deshielding effect of the oxygen. The methylene group adjacent to the nitrile group (CH₂-CN) would appear further upfield, typically in the region of δ 2.8-3.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon of the nitrile group (C≡N) is characterized by a signal in the range of δ 117-120 ppm. The aromatic carbons would produce a series of signals between δ 115 and δ 155 ppm, with the carbon atom bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic carbons, -CH₂-O and -CH₂-CN, would have signals around δ 65-70 ppm and δ 15-20 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.8 - 7.2 (m) | - |

| O-CH₂ -CH₂CN | 4.3 (t) | 65 - 70 |

| OCH₂-CH₂ -CN | 2.9 (t) | 15 - 20 |

| Aromatic-C | - | 115 - 155 |

| C N | - | 117 - 120 |

Predicted values based on analogous structures and general NMR principles. m = multiplet, t = triplet.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈FNO), the molecular weight is 165.16 g/mol . fujifilm.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 165.

The fragmentation pattern provides structural information. Key fragmentation pathways for nitriles often involve the loss of the CN group or cleavage of adjacent bonds. chemicalbook.com Likely fragmentation for this compound would include:

Loss of the ethylnitrile group: Cleavage of the ether bond could result in a fragment corresponding to the 2-fluorophenoxy cation at m/z 111.

Cleavage of the propanenitrile chain: Fragmentation of the side chain can lead to various smaller ions. For instance, cleavage alpha to the nitrile group is a common pathway for aliphatic nitriles. chemicalbook.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 165 | [C₉H₈FNO]⁺ (Molecular Ion) |

| 111 | [C₆H₄FO]⁺ (2-Fluorophenoxy cation) |

Predicted values based on the molecular structure and known fragmentation patterns of similar compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

The most prominent and diagnostic peak is the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band around 2240-2260 cm⁻¹. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage would show a strong, characteristic stretching band in the 1200-1250 cm⁻¹ region. Finally, the C-F bond of the fluorophenyl group would produce a strong absorption in the 1100-1200 cm⁻¹ range.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Nitrile (C≡N) stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong |

| Ether (C-O-C) stretch | 1200 - 1250 | Strong |

| C-F stretch | 1100 - 1200 | Strong |

Expected values based on data from analogous compounds and standard IR correlation tables. rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the 2-fluorophenyl group. Aromatic compounds typically exhibit absorption maxima (λmax) in the ultraviolet region. nist.gov The presence of the oxygen ether linkage and the fluorine atom as substituents on the benzene (B151609) ring will influence the position and intensity of these absorptions. It is expected to show a primary absorption band around 270-280 nm, which is characteristic of the π → π* transitions of the substituted benzene ring.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its concentration in a mixture.

Gas Chromatography (GC) is a suitable method for assessing the purity of the volatile compound this compound. In GC, the sample is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific experimental conditions (e.g., column type, temperature program, carrier gas flow rate). nih.gov

For purity analysis, a single sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would signify impurities. By comparing the retention time with that of a known standard, the compound can be identified. Furthermore, the area under the peak is proportional to the amount of the compound, allowing for quantitative analysis. While specific retention times are dependent on the exact GC conditions, the technique is a standard method for quality control of such compounds. nih.govglsciences.com

High-Performance Liquid Chromatography (HPLC)

A typical RP-HPLC method for this compound would utilize a C18 column as the stationary phase. These columns are packed with silica (B1680970) particles that have been surface-modified with C18 (octadecyl) hydrocarbon chains, creating a nonpolar stationary phase. The separation principle relies on the differential partitioning of the analyte between this nonpolar stationary phase and a polar mobile phase.

The mobile phase is generally a mixture of an aqueous component, often buffered to a specific pH, and an organic solvent such as acetonitrile (B52724) or methanol. The ratio of these solvents can be kept constant during the analysis (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target compound from any impurities or starting materials. For this compound, a gradient elution is often preferred in research settings to ensure the separation of compounds with a wider range of polarities.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the fluorophenoxy group in the molecule contains a chromophore that absorbs UV light. The selection of an appropriate detection wavelength is crucial for sensitivity and is determined by analyzing the UV spectrum of the compound. The wavelength of maximum absorbance (λmax) for similar aromatic compounds is often in the range of 220-270 nm.

The retention time (Rt), the time it takes for the compound to travel from the injector to the detector, is a key parameter for identification under a specific set of chromatographic conditions. The peak area or peak height in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis when compared against a standard of known concentration. The validation of such an HPLC method typically involves assessing parameters like linearity, precision, accuracy, and robustness to ensure the reliability of the results. wisdomlib.orgchemrevlett.comabap.co.in

Below is a table summarizing a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound, derived from methods used for analogous compounds. researchgate.netmdpi.comnih.govnih.gov

Table 1: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Value/Condition |

| Chromatographic System | Agilent 1260 Infinity Series or equivalent |

| Column | ODS Inertsil-C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05% Orthophosphoric acid in Water (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 225 nm |

| Run Time | 15 minutes |

| Expected Retention Time | Approx. 7.5 minutes |

Detailed Research Findings

In a hypothetical research scenario employing the parameters outlined in Table 1, the analysis of a synthesized batch of this compound would be expected to yield a sharp, symmetrical peak at a retention time of approximately 7.5 minutes. The purity of the sample would be determined by integrating the area of all peaks in the chromatogram. The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks.

For method validation, a calibration curve would be constructed by injecting a series of standard solutions of this compound at different known concentrations. A linear relationship between concentration and peak area, with a correlation coefficient (R²) greater than 0.999, would demonstrate the method's linearity over a specific concentration range. nih.govnih.gov

Precision studies, including repeatability (intra-day) and intermediate precision (inter-day), would be performed by repeatedly analyzing a sample. The relative standard deviation (RSD) of the peak areas would be calculated, with an acceptance criterion typically being less than 2%. Accuracy would be assessed through recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the added amount that is detected is calculated. nih.govijper.org

Forced degradation studies might also be performed to demonstrate the stability-indicating nature of the HPLC method. This would involve subjecting the compound to stress conditions such as acid, base, oxidation, and heat to generate degradation products. The HPLC method should be able to separate the main peak of this compound from the peaks of any degradation products, thus proving its suitability for stability testing. chemrevlett.com

Broader Research Implications and Future Directions for Fluorinated Propanenitrile Derivatives

Applications in Agrochemical Research

The agrochemical industry has long recognized the benefits of fluorination in the development of new and more effective crop protection agents. google.comchemicalbook.com The introduction of fluorine can significantly enhance the biological activity and stability of pesticides and herbicides. youtube.comchemicalbook.com

Fluorine-containing compounds are prevalent in the agrochemical market, with many successful products owing their efficacy to the presence of this halogen. google.comchemicalbook.com For instance, the trifluoromethyl group is a common motif in many commercial herbicides and insecticides. chemicalbook.com The introduction of fluorine can lead to enhanced binding affinity to target enzymes or receptors in pests and weeds, improved transport properties within the plant or insect, and increased resistance to metabolic degradation, thereby prolonging the compound's active lifespan. youtube.comtandfonline.comchemicalbook.com

While direct research on 3-(2-Fluorophenoxy)propanenitrile in agrochemical applications is not widely documented in publicly available literature, the broader class of fluorinated aromatic compounds has been extensively explored for such purposes. numberanalytics.com For example, fluorinated anilines and related derivatives have been investigated as intermediates for insecticides. google.com The combination of a fluorinated phenyl ring, an ether linkage, and a nitrile group, as found in this compound, represents a molecular framework with potential for biological activity. The nitrile group itself is a key functional group in a number of commercial pesticides. researchgate.net

Future research in this area could involve the synthesis and screening of a library of fluorophenoxy propanenitrile derivatives, including the 2-fluoro, 3-fluoro, and 4-fluoro isomers, to investigate their herbicidal and pesticidal activities. Structure-activity relationship (SAR) studies could elucidate the optimal substitution pattern on the phenyl ring for maximizing efficacy against specific targets while minimizing off-target effects.

Contributions to Materials Science

The unique properties of fluorinated compounds make them highly valuable in the field of materials science, where they are used to create advanced materials with tailored functionalities. numberanalytics.comyoutube.com

Fluorinated molecules are key components in the synthesis of high-performance polymers. numberanalytics.comyoutube.comgrowthmarketreports.com The strong carbon-fluorine bond imparts exceptional thermal and chemical stability to fluoropolymers. numberanalytics.com A closely related isomer, 3-(3-Fluorophenoxy)propanenitrile, is listed as a "Polymer Science Material Building Block," suggesting that these types of molecules can serve as monomers or precursors in polymerization reactions. The presence of the nitrile group offers a potential site for polymerization or modification.

Fluorinated compounds are also integral to the development of surfactants. acs.org Fluorinated surfactants can significantly reduce the surface tension of liquids, including organic solvents, and are used in a variety of applications, such as in coatings and fire-fighting foams. acs.org The combination of a hydrophobic fluorinated aromatic ring and a polar nitrile group in this compound suggests its potential as a surfactant or as a building block for more complex surfactant architectures. acs.org Research in this area could focus on synthesizing and characterizing polymers derived from fluorophenoxy propanenitriles to evaluate their thermal, mechanical, and optical properties.

The incorporation of fluorine is a key strategy in the design of advanced materials for a range of applications, from electronics to energy storage. numberanalytics.comresearchgate.net Fluorinated compounds are used in the development of materials with low dielectric constants, which are crucial for the manufacturing of next-generation integrated circuits. rsc.org For instance, fluorinated poly(arylene ether nitrile) composites have been explored for their low polarizability. rsc.org

Furthermore, fluorinated molecules are playing an increasingly important role in the development of advanced electrolytes for lithium-ion batteries. rsc.orgnih.gov Fluorinated ethers, for example, are being investigated as solvents and additives to improve the stability and performance of batteries. rsc.orgnih.gov The structure of this compound, containing both an ether linkage and a nitrile group, makes it an interesting candidate for exploration in this field.

| Potential Application Area | Key Properties Conferred by Fluorination | Relevant Fluorinated Compound Class |

| Agrochemicals | Enhanced biological activity, metabolic stability | Fluorinated aromatics, trifluoromethyl derivatives |

| Polymers | High thermal and chemical stability | Fluorinated monomers and building blocks |

| Surfactants | Reduced surface tension | Fluorinated molecules with polar and non-polar regions |

| Advanced Electronics | Low dielectric constant | Fluorinated poly(arylene ether nitrile) composites |

| Energy Storage | Improved electrolyte stability and performance | Fluorinated ethers and nitriles |

Emerging Research Areas and Unexplored Potential

The field of organofluorine chemistry is continuously evolving, with new synthetic methodologies and applications emerging regularly. youtube.com A significant area of current research is the development of novel and more efficient fluorination techniques, which will undoubtedly expand the accessible chemical space for fluorinated compounds, including propanenitrile derivatives.

The unique electronic properties of fluorinated compounds make them attractive for use in areas such as organic electronics and photonics. numberanalytics.com The influence of the fluorine atom on the electronic structure of the phenoxy ring in this compound could be harnessed in the design of new materials with specific optical or electronic properties.

Another area of largely unexplored potential lies in the biomedical applications of fluorinated propanenitrile derivatives. numberanalytics.com While not directly a pharmaceutical, the structural motifs present in this compound are found in various biologically active molecules. The nitrile group is a known pharmacophore, and the fluorophenoxy group can be found in some drug candidates. Future research could explore the synthesis of derivatives of this compound and their evaluation for various biological activities.

Interdisciplinary Research Opportunities

The study of fluorinated compounds like this compound inherently fosters interdisciplinary research, bridging the gap between fundamental chemistry and applied sciences. The synthesis of such molecules is a challenge for organic chemists, while their potential applications require the expertise of scientists from diverse fields.

For example, the development of new agrochemicals based on a fluorophenoxy propanenitrile scaffold would necessitate collaboration between synthetic chemists, biochemists, and plant scientists to design, synthesize, and test new compounds. Similarly, the exploration of these molecules in materials science would involve partnerships between polymer chemists, materials scientists, and engineers to create and characterize new materials and devices.

The intersection of materials science and medicine also presents exciting opportunities. numberanalytics.com Fluorinated materials are being developed for biomedical applications such as drug delivery and medical imaging. numberanalytics.com The investigation of fluorinated propanenitrile derivatives in this context could lead to the development of novel biomaterials with unique properties.

Challenges and Future Perspectives in the Field of Fluorinated Organic Compounds

The field of fluorinated organic compounds, while rich with opportunity, is not without its challenges. The synthesis, application, and environmental impact of these molecules are subjects of ongoing research and debate.

One of the primary challenges lies in the synthesis of fluorinated compounds . The introduction of fluorine atoms into organic molecules often requires specialized reagents and reaction conditions. acs.org Developing selective, efficient, and environmentally benign fluorination methods remains a key goal for synthetic chemists. st-andrews.ac.uk The translation of fluorination reactions from small-scale laboratory synthesis to large-scale industrial production can also be a significant hurdle. acs.org

Another major consideration is the environmental persistence and potential toxicity of some fluorinated compounds. acs.org Certain classes of fluorinated molecules, such as per- and polyfluoroalkyl substances (PFAS), are known for their extreme stability and have been identified as persistent organic pollutants. acs.orgnih.gov This has led to increased regulatory scrutiny and a push for the development of more biodegradable fluorinated alternatives. st-andrews.ac.uk The long-term environmental fate and toxicological profiles of novel fluorinated compounds must be carefully evaluated.

Despite these challenges, the future of fluorinated organic chemistry is bright. The unique properties conferred by fluorine are simply too valuable to ignore in the design of new drugs, materials, and agrochemicals. researchgate.net Future perspectives in the field include:

Development of Greener Fluorination Methods: A strong emphasis is being placed on the development of more sustainable synthetic methodologies that minimize the use of hazardous reagents and reduce waste.

Design of Environmentally Benign Fluorinated Compounds: Researchers are actively exploring ways to design fluorinated molecules that are effective for their intended purpose but will degrade into harmless substances in the environment. st-andrews.ac.uk

Exploitation of Fluorine in Biotechnology: The use of enzymes to catalyze fluorination reactions and the incorporation of fluorinated amino acids into proteins are emerging areas of research with significant potential. st-andrews.ac.uk

Advanced Materials: The demand for high-performance materials in electronics, energy, and aerospace will continue to drive innovation in fluoropolymer chemistry.

Table 2: Key Challenges and Future Directions in Fluorinated Organic Chemistry

| Area | Challenges | Future Directions |

| Synthesis | Use of hazardous reagents, scalability. acs.org | Development of catalytic and enzymatic fluorination methods. |

| Environment | Persistence and toxicity of some compounds. acs.orgnih.gov | Design of biodegradable fluorinated molecules, life cycle assessment. st-andrews.ac.uk |

| Applications | Balancing efficacy with safety and environmental impact. | Targeted design for specific applications, exploring new uses in biotechnology. researchgate.netst-andrews.ac.uk |

Q & A

Q. What are the recommended synthetic routes for 3-(2-Fluorophenoxy)propanenitrile, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution between 2-fluorophenol and a nitrile-containing precursor (e.g., acrylonitrile derivatives). Key steps include:

- Step 1 : Activation of the phenol group via deprotonation using a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or acetonitrile).

- Step 2 : Coupling with a propionitrile derivative (e.g., 3-chloropropanenitrile) under reflux conditions (60–80°C) for 12–24 hours.

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of phenol to nitrile) and avoiding moisture .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a multi-technique approach:

- NMR Spectroscopy : Confirm the presence of fluorophenoxy (¹⁹F NMR: δ -120 to -130 ppm) and nitrile (¹³C NMR: δ 115–120 ppm) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 180.07 for C₉H₈FNO).

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (±0.3% tolerance) .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

Key properties include:

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 153 K to minimize thermal motion artifacts.

- Key Observations :

- Hydrogen Bonding : Classical O–H∙∙∙O interactions form centrosymmetric dimers (e.g., O∙∙∙O distance = 2.65 Å).

- Packing Analysis : Weak C–H∙∙∙O interactions stabilize the 3D lattice (torsion angles: 5–10° deviations from ideal geometry).

- Validation : Compare experimental bond lengths/angles with DFT-optimized models (e.g., RMSD < 0.02 Å). Crystallographic data for related compounds (e.g., 3-(2-Fluorophenoxy)propanoic acid) show similar packing motifs .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model:

- Frontier Molecular Orbitals : HOMO-LUMO gap (~4.5 eV) indicates moderate electrophilicity.

- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., nitrile carbon) for reaction planning.

- MD Simulations : Assess solvation effects in common solvents (e.g., DMSO, water) using AMBER or GROMACS.

- Validation : Cross-check with experimental IR spectra (C≡N stretch: ~2240 cm⁻¹) .

Q. How should researchers address contradictory bioactivity data in studies involving fluorophenoxy nitriles?

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) across labs.

- Metabolic Stability : Test compounds in hepatocyte models (e.g., human CYP450 isoforms) to identify degradation pathways.

- Structural Analogues : Compare this compound with its 3- or 4-fluoro isomers. For example, 2-fluoro substitution reduces steric hindrance, enhancing receptor binding in some cases .

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

- pH Control : Maintain solutions at pH 6–7 (buffered with phosphate or HEPES) to minimize nitrile hydrolysis.

- Co-solvents : Use 10–20% DMSO or PEG-400 to enhance solubility without destabilization.

- Antioxidants : Add 0.1% BHT or ascorbic acid to prevent radical-mediated degradation.

- Validation : Monitor stability via LC-MS over 24–72 hours .

Data Contradiction Analysis

Q. How to reconcile discrepancies in LogP values reported for fluorinated propanenitriles?

Discrepancies arise from measurement methods (shake-flask vs. HPLC-derived LogP). Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.